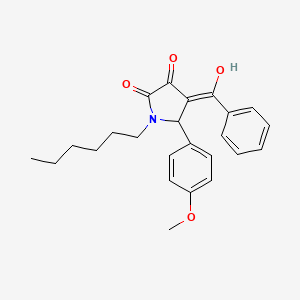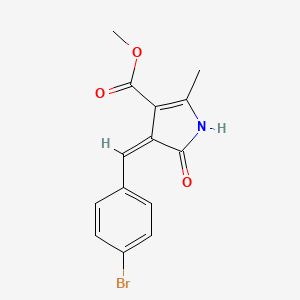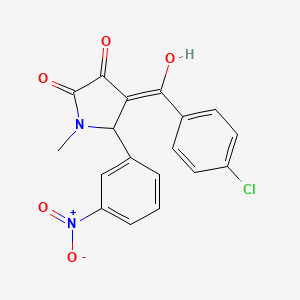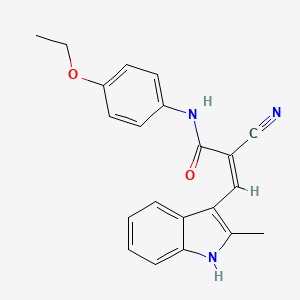
4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Übersicht
Beschreibung
4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the pyrrolone family. It has been of great interest to the scientific community due to its potential application in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. In agriculture, it has been shown to inhibit the growth of pests by interfering with their metabolic processes. In material science, it has been shown to possess unique optical and electronic properties due to its molecular structure.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to reduce inflammation, oxidative stress, and cancer growth in animal models. In agriculture, it has been shown to inhibit the growth of pests without harming beneficial organisms. In material science, it has been shown to possess unique optical and electronic properties that make it suitable for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its ability to target specific cells and tissues, its unique properties, and its potential application in various fields. However, its limitations include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for 4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research include further studies to fully understand its mechanism of action, the development of new synthesis methods to improve its yield and purity, and the exploration of its potential application in various fields such as medicine, agriculture, and material science. Additionally, the development of new derivatives and analogs of this compound may also lead to the discovery of new compounds with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential application in various fields. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
(4Z)-1-hexyl-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-9-16-25-21(17-12-14-19(29-2)15-13-17)20(23(27)24(25)28)22(26)18-10-7-6-8-11-18/h6-8,10-15,21,26H,3-5,9,16H2,1-2H3/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDBKBNZLVLNA-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S*,6R*)-9-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3897574.png)
![3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3897577.png)
![5-phenyl-4-[4-(phenylthio)phenyl]-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B3897591.png)


![methyl 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoate](/img/structure/B3897625.png)


![3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3897633.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3897652.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3897657.png)
![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897660.png)